molecular formula C8H11NOS B2414394 N-Isopropylthiophene-3-carboxamide CAS No. 531549-10-7

N-Isopropylthiophene-3-carboxamide

Cat. No.: B2414394
CAS No.: 531549-10-7
M. Wt: 169.24
InChI Key: RTUCYMPHAVKSJK-UHFFFAOYSA-N
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Description

N-Isopropylthiophene-3-carboxamide is a chemical compound with the molecular formula C8H11NOS and a molecular weight of 169.24 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-Isopropylthiophene-3-carboxamide, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

N-Isopropylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions are common, where substituents are introduced into the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

N-Isopropylthiophene-3-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Thiophene derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Some thiophene-based compounds are used in pharmaceuticals for their anti-inflammatory and analgesic properties.

    Industry: Thiophene derivatives are used in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of N-Isopropylthiophene-3-carboxamide involves its interaction with specific molecular targets. Thiophene derivatives can interact with enzymes, receptors, and other proteins, leading to various biological effects. For instance, they may inhibit enzyme activity or modulate receptor function, resulting in therapeutic effects such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxamide
  • Thiophene-3-carboxamide
  • N-Methylthiophene-3-carboxamide

Uniqueness

N-Isopropylthiophene-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other thiophene derivatives.

Properties

IUPAC Name

N-propan-2-ylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-6(2)9-8(10)7-3-4-11-5-7/h3-6H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUCYMPHAVKSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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